Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester
Description
Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester, is a nitroso-substituted carbamate derivative characterized by a pyrrolidinone core (2,5-dioxo-1-pyrrolidinyl group) and a methylnitroso functional group. This compound belongs to the carbamic acid ester family, which includes molecules with activated ester groups (e.g., N-hydroxysuccinimide (NHS) esters) widely used in peptide synthesis and bioconjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-methyl-N-nitrosocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-8(7-13)6(12)14-9-4(10)2-3-5(9)11/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLCTFBQQQICEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)ON1C(=O)CCC1=O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230260 | |
| Record name | Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80354-48-9 | |
| Record name | Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080354489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, methylnitroso- 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of N-methyl-N-nitrosocarbamic acid with 2,5-dioxo-1-pyrrolidinyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to 25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and esters.
Scientific Research Applications
Carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, methylnitroso-2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The carbamate group can also interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbamic Acid Esters with Pyrrolidinone/NHS Ester Groups
The 2,5-dioxo-1-pyrrolidinyl (NHS ester) group is a common activating moiety in carbamates. Below is a comparison with analogous compounds:
Key Observations :
- The target compound’s methylnitroso group differentiates it from standard NHS esters (e.g., Boc-Gly-OSu), which lack nitroso substituents.
- Unlike Z-protected NHS esters (e.g., Z-DL-Alanine-OSu), the methylnitroso variant may exhibit reduced hydrolytic stability due to the electron-withdrawing nitroso group.
Nitroso-Containing Carbamates
Nitroso-substituted carbamates are rare, but structurally related compounds include:
Comparison :
- Dimetilan shares a carbamate backbone but lacks the pyrrolidinone core and nitroso group. Its pyrazole ring enhances insecticidal activity, whereas the target compound’s nitroso group may prioritize chemical reactivity over bioactivity .
- The absence of nitroso groups in commercial NHS esters (e.g., 166098-58-4) suggests that the target compound’s synthesis and handling would require specialized protocols to mitigate decomposition or hazardous byproducts.
Structural and Functional Analysis
Reactivity
- Acylation Potential: The NHS ester group (2,5-dioxo-1-pyrrolidinyl) enables nucleophilic acyl substitution, similar to Boc-Gly-OSu and Z-DL-Alanine-OSu .
Stability
- NHS esters (e.g., 40371-52-6) are typically stored at 2–8°C to prevent hydrolysis . The nitroso group in the target compound could further reduce stability, necessitating stringent storage conditions (e.g., inert atmosphere, low temperatures).
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